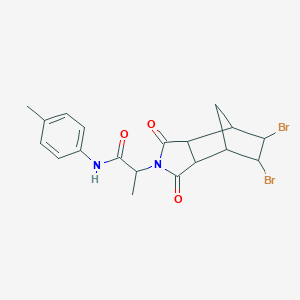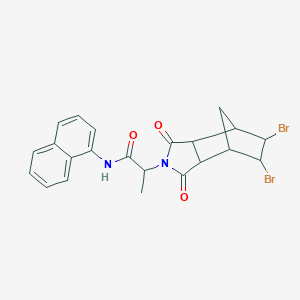![molecular formula C16H16N2O3 B339954 4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid](/img/structure/B339954.png)
4-Oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “APHA” refers to 4-(4-hydroxyphenyl)-but-3-en-2-one, a chemical compound derived from Scutellaria barbata D. Don. It is known for its various biological activities, including enzyme inhibition, which makes it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-hydroxyphenyl)-but-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-hydroxybenzaldehyde with acetone under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 4-(4-hydroxyphenyl)-but-3-en-2-one may involve more efficient catalytic processes. For instance, the use of metal catalysts such as palladium or nickel can enhance the yield and selectivity of the desired product. These methods often involve high-pressure reactors and continuous flow systems to optimize production rates.
Chemical Reactions Analysis
Types of Reactions
4-(4-hydroxyphenyl)-but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products
Oxidation: Quinones
Reduction: Saturated alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-(4-hydroxyphenyl)-but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4-hydroxyphenyl)-but-3-en-2-one involves the inhibition of key digestive enzymes such as α-amylase and α-glucosidase. The compound binds to the active sites of these enzymes, preventing the hydrolysis of carbohydrates into glucose. This inhibition is primarily influenced by hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-(4-hydroxyphenyl)-but-3-en-2-one is unique due to its specific substitution pattern on the phenyl ring, which enhances its enzyme inhibition properties. Compared to methyl vinyl ketone and methyl 4-hydroxycinnamate, it exhibits stronger binding affinity and selectivity towards α-amylase and α-glucosidase .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-oxo-4-[4-(pyridin-4-ylmethyl)anilino]butanoic acid |
InChI |
InChI=1S/C16H16N2O3/c19-15(5-6-16(20)21)18-14-3-1-12(2-4-14)11-13-7-9-17-10-8-13/h1-4,7-10H,5-6,11H2,(H,18,19)(H,20,21) |
InChI Key |
JAXSELKSZJMFSA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenyl)-2-oxoethyl 2-[(4-bromobenzoyl)amino]-3-methylbutanoate](/img/structure/B339871.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]valinate](/img/structure/B339872.png)
![2-(4-chlorophenyl)-2-oxoethyl N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)valinate](/img/structure/B339876.png)
![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]phenylalaninate](/img/structure/B339877.png)
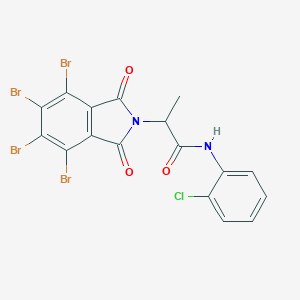
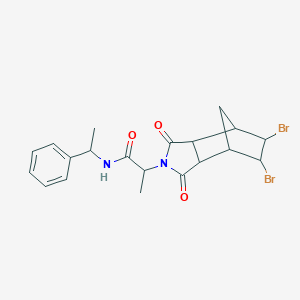
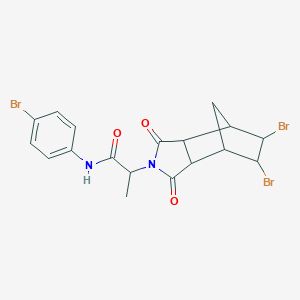

![N-[4-(benzyloxy)phenyl]-2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)propanamide](/img/structure/B339889.png)
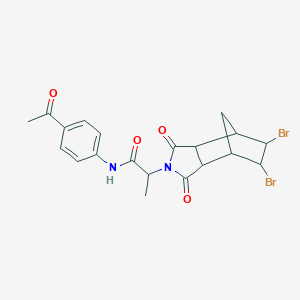
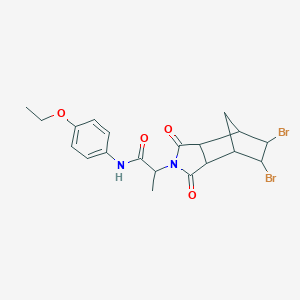
![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-methylphenyl)propanamide](/img/structure/B339893.png)
